![molecular formula C26H24N4O4 B2792059 N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 403829-29-8](/img/structure/B2792059.png)
N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide
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Description
The compound “N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a cyano group, a piperazine ring, a methoxyphenyl group, and a benzodioxole group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The piperazine ring provides a basic nitrogen atom, the methoxyphenyl group contributes aromaticity and electron-donating properties, and the benzodioxole group adds another level of aromaticity .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the piperazine moiety, have been found to interact with various receptors and enzymes . For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic system .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . For instance, some piperazine derivatives have been found to exhibit competitive inhibition against AChE .
Biochemical Pathways
Given the potential inhibitory activity against ache and bche, it can be hypothesized that this compound may affect the cholinergic system, which plays a crucial role in cognitive functions .
Pharmacokinetics
The presence of the piperazine moiety in the structure of this compound may positively modulate its pharmacokinetic properties .
Result of Action
Based on the potential inhibitory activity against ache and bche, it can be hypothesized that this compound may increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .
properties
IUPAC Name |
N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-32-22-6-4-21(5-7-22)29-10-12-30(13-11-29)23-8-3-20(14-19(23)16-27)28-26(31)18-2-9-24-25(15-18)34-17-33-24/h2-9,14-15H,10-13,17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNBIGAEKRNXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
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